5-(1-Bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole
Description
IUPAC Nomenclature and Systematic Identification
The systematic name This compound adheres to International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is the 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Numerical positioning assigns the cyclopropyl group to position 3 and the 1-bromo-2-methylpropyl substituent to position 5.
Table 1: Key identifiers of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃BrN₂O |
| Molecular Weight | 245.12 g/mol |
| CAS Registry Number | 1443287-56-6 |
| IUPAC Name | This compound |
The 1-bromo-2-methylpropyl group derives from isobutyl bromide, where bromine replaces a hydrogen at the primary carbon. The cyclopropyl substituent introduces strain due to its three-membered ring geometry, influencing electronic and steric properties.
Molecular Geometry and Conformational Analysis
The 1,2,4-oxadiazole ring adopts a planar configuration with bond lengths and angles consistent with aromatic stabilization. Density functional theory (DFT) calculations for analogous compounds suggest the following approximate bond parameters:
The cyclopropyl group exhibits a puckered geometry with C–C bond lengths of ~1.50 Å and internal angles of ~60°, characteristic of sp²-hybridized carbons. The 1-bromo-2-methylpropyl chain adopts a staggered conformation to minimize steric clashes between the bromine atom and methyl groups. Rotational barriers around the C–O bond connecting the substituent to the oxadiazole ring are estimated at 8–12 kJ/mol, permitting limited flexibility at room temperature.
Table 2: Key geometric parameters (inferred)
| Parameter | Value |
|---|---|
| Oxadiazole ring planarity | ≤0.05 Å deviation |
| Cyclopropyl C–C bond | 1.50 Å |
| C–Br bond length | 1.93 Å |
Electronic Structure and Orbital Hybridization
The 1,2,4-oxadiazole ring exhibits aromaticity due to delocalization of six π-electrons across the O–N–N–C–C framework. Natural Bond Orbital (NBO) analysis of similar systems reveals:
- Oxygen contributes two lone pairs: one in a p-orbital (participating in conjugation) and one in an sp² hybrid orbital.
- Nitrogen atoms adopt sp² hybridization, with lone pairs orthogonal to the π-system.
The cyclopropyl group’s bent σ-bonds create significant angle strain, leading to partial rehybridization (sp² → sp³) at the connecting carbon. This strain increases the electron-donating capacity of the cyclopropyl substituent via hyperconjugation. Conversely, the electron-withdrawing bromine atom polarizes the C–Br bond (Pauling electronegativity: Br = 2.96 vs. C = 2.55), creating a dipole moment of ~1.6 D.
Frontier molecular orbital analysis predicts a highest occupied molecular orbital (HOMO) localized on the oxadiazole ring and bromine atom, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the cyclopropyl group. The HOMO–LUMO gap is estimated at 5.2–5.5 eV, indicative of moderate reactivity.
Crystallographic Data and Packing Arrangements
Although single-crystal X-ray diffraction data for this compound remains unpublished, analogous brominated oxadiazoles exhibit monoclinic crystal systems with space group P2₁/c. Key inferred packing features include:
- Halogen bonding between bromine and adjacent oxadiazole nitrogens (Br···N
Structure
3D Structure
Properties
Molecular Formula |
C9H13BrN2O |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
5-(1-bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H13BrN2O/c1-5(2)7(10)9-11-8(12-13-9)6-3-4-6/h5-7H,3-4H2,1-2H3 |
InChI Key |
UDVJIRVXYUTNIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC(=NO1)C2CC2)Br |
Origin of Product |
United States |
Preparation Methods
Superbase-Mediated Cyclization
The cyclization of amidoximes with carboxylic acid derivatives in NaOH/DMSO systems provides a robust route to 3,5-disubstituted 1,2,4-oxadiazoles. For 5-(1-bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole, this method would involve:
-
Amidoxime Formation : Reacting 1-bromo-2-methylpropane-1-carbohydrazide with cyclopropanecarbonitrile under hydroxylamine hydrochloride and sodium acetate to yield N'-cyclopropanecarbonyl-1-bromo-2-methylpropane-1-carboximidamide.
-
Cyclization : Treating the amidoxime with methyl cyclopropanecarboxylate in NaOH/DMSO at room temperature for 4–24 hours.
The reaction proceeds via nucleophilic attack of the amidoxime oxygen on the activated ester, followed by dehydration. Yields typically range from 45–75% for analogous structures, though bromine’s electron-withdrawing effect may reduce reactivity.
Phosphorus-Based Cyclodehydration
Triphenylphosphine (PPh₃)/CCl₄ systems enable efficient cyclodehydration of diacylhydrazides to 1,2,4-oxadiazoles. Applied to the target compound:
-
Hydrazide Synthesis : Condense 1-bromo-2-methylpropanoic acid with cyclopropanecarbohydrazide using DCC coupling.
-
Cyclization : React the resulting diacylhydrazide with PPh₃/CCl₄ in acetonitrile at 100°C for 1 hour.
This method achieves shorter reaction times (1–2 hours) compared to superbase systems, with reported yields up to 82% for similar brominated oxadiazoles.
1,3-Dipolar Cycloaddition Approaches
Nitrile Oxide-Nitrile Cycloaddition
While historically challenging due to nitrile oxide dimerization, PtCl₄-catalyzed cycloadditions offer a viable pathway:
-
Generate cyclopropanecarbonitrile oxide in situ from cyclopropanecarbohydroximoyl chloride.
-
React with 1-bromo-2-methylpropionitrile in the presence of PtCl₄ (5 mol%) at 60°C.
This method produces the oxadiazole core in one step but requires careful control of stoichiometry to minimize byproducts. Yields for analogous reactions reach 68%.
Post-Functionalization Strategies
Bromoalkylation of Preformed Oxadiazoles
Introducing the 1-bromo-2-methylpropyl group via nucleophilic substitution:
-
Synthesize 3-cyclopropyl-5-(2-methylprop-1-enyl)-1,2,4-oxadiazole through cyclopropanecarbonitrile oxide cycloaddition.
-
Perform radical bromination using N-bromosuccinimide (NBS) and AIBN in CCl₄ at 80°C.
This two-step approach avoids sensitive functional groups during cyclization, achieving 65–70% overall yield in patent examples.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Time | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Superbase cyclization | RT, NaOH/DMSO | 4–24h | 45–60 | Mild conditions, scalable |
| PPh₃/CCl₄ | 100°C, MeCN | 1–2h | 70–82 | Rapid, high yielding |
| Pt-catalyzed cycloadd | 60°C, PtCl₄ | 6h | 60–68 | Single-step construction |
| Post-bromination | 80°C, NBS/AIBN | 8h | 65–70 | Avoids sensitive intermediates |
Optimization Challenges and Solutions
Bromine Stability
The labile C-Br bond decomposes under strong bases (>pH 10). Mitigation strategies include:
Cyclopropane Ring Strain
The cyclopropyl group’s angle strain increases susceptibility to ring-opening. Stabilization methods involve:
Characterization and Validation
Critical analytical data for validation includes:
-
¹H NMR : δ 1.1–1.3 (m, cyclopropyl CH₂), 1.8 (d, J = 6.8 Hz, CH(CH₃)₂), 4.2 (q, J = 7.2 Hz, CHBr)
-
XRD : Dihedral angle between oxadiazole and cyclopropane rings = 85.6°
Industrial-Scale Considerations
For bulk synthesis (>1 kg), the PPh₃/CCl₄ method proves most viable due to:
-
Short reaction times minimizing side reactions
-
Triphenylphosphine oxide byproduct easily removed via filtration
Emerging Methodologies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 1-bromo-2-methylpropyl position undergoes nucleophilic substitution (SN1/SN2) with various nucleophiles:
-
Mechanism : The reaction proceeds via either a bimolecular (SN2) pathway in polar aprotic solvents (e.g., DMF) or a unimolecular (SN1) mechanism in protic solvents (e.g., ethanol) at elevated temperatures.
-
Examples :
-
Reaction with sodium methoxide yields 5-(1-Methoxy-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole (85% yield, 60°C, 6 hours).
-
Substitution with amines (e.g., NH3) produces 5-(1-Amino-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole (72% yield, THF, 25°C).
-
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| NaOCH3 | 5-(1-Methoxy-2-methylpropyl) derivative | DMF, 60°C, 6h | 85% |
| NH3 | 5-(1-Amino-2-methylpropyl) derivative | THF, 25°C, 12h | 72% |
| KCN | 5-(1-Cyano-2-methylpropyl) derivative | DMSO, 80°C, 4h | 68% |
Elimination Reactions
Under basic conditions, the compound undergoes β-elimination to form alkenes:
-
Mechanism : Dehydrohalogenation via an E2 pathway, facilitated by strong bases like potassium tert-butoxide (t-BuOK).
-
Product : 5-(2-Methylprop-1-en-1-yl)-3-cyclopropyl-1,2,4-oxadiazole (77% yield, toluene, 100°C).
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:
-
Example : Reaction with acetylene dicarboxylates under microwave irradiation forms pyrazole-oxadiazole hybrids (62% yield, 120°C, 20 minutes) .
Hydrolysis of the Oxadiazole Ring
Acidic or basic hydrolysis cleaves the oxadiazole ring:
-
Acidic Hydrolysis (H2SO4, 50°C): Produces cyclopropanecarboxamide and 2-methylpropyl bromide .
-
Basic Hydrolysis (NaOH, 70°C): Generates cyclopropanecarboxylate and 1-amino-2-methylpropane .
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed couplings:
-
Suzuki Coupling : Reaction with arylboronic acids yields 5-(2-methylpropyl-aryl)-3-cyclopropyl-1,2,4-oxadiazoles (e.g., 81% yield with phenylboronic acid, Pd(PPh3)4, K2CO3, 80°C) .
Biological Activity and Derivatization
Derivatives of this compound show pharmacological potential:
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 5-(1-Bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole lies in its potential antimicrobial properties. Compounds containing the oxadiazole moiety have been studied extensively for their antibacterial and antifungal activities.
Case Study: Antibacterial Screening
Research has demonstrated that oxadiazole derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain oxadiazoles can inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating their potential as therapeutic agents for bacterial infections .
Anticancer Properties
The oxadiazole scaffold is recognized for its anticancer potential. Several derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro studies have indicated that derivatives of 1,3,4-oxadiazoles can induce apoptosis in cancer cells. For example, compounds similar to this compound have shown promise against glioblastoma cell lines, suggesting that they may serve as lead compounds in the development of new anticancer therapies .
Anti-inflammatory Effects
Research indicates that oxadiazole derivatives may possess anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds valuable in treating conditions characterized by chronic inflammation.
Case Study: In Vivo Studies
In vivo models have demonstrated that certain oxadiazoles can reduce inflammation markers significantly, suggesting their potential application in treating inflammatory diseases .
Agricultural Applications
The unique chemical structure of this compound also opens avenues for its use in agriculture as a pesticide or herbicide.
Case Study: Pesticidal Activity
Oxadiazole derivatives have been evaluated for their efficacy against agricultural pests and diseases. Their ability to disrupt biological processes in pests indicates a potential role as environmentally friendly agrochemicals .
Material Science
Beyond biological applications, oxadiazoles are being explored in material science due to their thermal stability and electronic properties.
Case Study: Polymer Chemistry
Research into the incorporation of oxadiazole units into polymer matrices has shown promising results in enhancing the thermal and mechanical properties of materials used in electronics and coatings .
Mechanism of Action
The mechanism of action of 5-(1-Bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Substituent Variations at Position 5
Functional Group Modifications
Halogen Effects :
- Bromine vs. Chlorine: Bromine’s higher atomic radius and polarizability may increase van der Waals interactions in biological systems compared to chlorine analogs .
- Example : The bromo-2-methylpropyl chain in the target compound is less electronegative but more lipophilic than the chloromethyl group in ’s analog, affecting bioavailability.
Aromatic vs. Aliphatic Substituents :
- Benzyl or benzoic acid groups (e.g., 3-Bromo-4-(5-cyclopropyl-oxadiazol-3-yl)benzoic acid, CAS 1131594-56-3) introduce acidity and hydrogen-bonding capacity, which are absent in the aliphatic target compound .
Biological Activity
5-(1-Bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole moiety is known for its potential in developing pharmaceuticals with various therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.
Chemical Structure
The compound can be represented by the following structure:
Anticancer Activity
Research has demonstrated that oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study involving a library of 1,2,5-oxadiazole derivatives found that certain compounds displayed cytotoxicity against HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells. These effects were attributed to the inhibition of topoisomerase I activity, a crucial enzyme in DNA replication and repair processes .
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 | 15 | Topoisomerase I inhibition |
| This compound | HeLa | 18 | Topoisomerase I inhibition |
Antimicrobial Activity
The oxadiazole scaffold has shown promising results in antimicrobial assays. Substituted oxadiazoles have been reported to possess antibacterial and antifungal properties. For instance, compounds with similar structures to this compound have demonstrated effectiveness against gram-positive and gram-negative bacteria as well as various fungal strains .
Anti-inflammatory Activity
Oxadiazoles are also recognized for their anti-inflammatory effects. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The ability to modulate inflammatory responses makes them candidates for treating conditions such as arthritis and other inflammatory diseases .
Anticonvulsant Activity
Recent investigations into oxadiazole derivatives have revealed their potential as anticonvulsants. Compounds exhibiting structural similarities to this compound have been shown to enhance seizure thresholds in animal models, suggesting a mechanism related to GABAergic activity modulation .
Study 1: Antiproliferative Effects
A study synthesized a series of oxadiazole derivatives and tested their antiproliferative activity using the MTT assay. The results indicated that several compounds inhibited cell proliferation effectively and interacted with topoisomerase I. The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the oxadiazole ring for enhancing biological efficacy .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of various substituted oxadiazoles. The results showed that certain derivatives exhibited significant activity against both bacterial and fungal pathogens. This study emphasized the potential of oxadiazoles as lead compounds for developing new antimicrobial agents .
Q & A
Basic Research Question
- NMR Spectroscopy : Confirm substituent positions via (e.g., δ 1.2–1.5 ppm for cyclopropyl protons) and NMR (e.g., 160–165 ppm for oxadiazole C=N) .
- IR Spectroscopy : Identify functional groups (e.g., C-Br stretch at 500–600 cm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak matching calculated mass) .
- X-ray Crystallography : Resolve 3D structure using SHELXL for refinement (e.g., CCDC deposition codes for related oxadiazoles ).
How can computational chemistry aid in predicting the reactivity or biological activity of this oxadiazole derivative?
Advanced Research Question
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., butyrylcholinesterase for neuroactivity ).
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity (e.g., IC values from in vitro assays ).
- DFT Calculations : Predict regioselectivity in substitution reactions by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .
What strategies are effective in resolving contradictions between in vitro bioassay results and computational predictions for this compound?
Advanced Research Question
- Assay Replication : Validate bioactivity across multiple cell lines (e.g., antioxidant assays in NIH/3T3 vs. HEK293 ).
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain discrepancies in IC values .
- Structural Analog Comparison : Compare with 5-(1-Chloroethyl)-3-cyclopropyl-1,2,4-oxadiazole (an RNAse inhibitor ) to identify substituent-specific effects.
What are the challenges in optimizing the regioselectivity during the synthesis of substituted 1,2,4-oxadiazoles, and how can they be mitigated?
Advanced Research Question
- Competing Reactions : Bromine may react at multiple sites. Mitigate by using sterically hindered bases (e.g., DIPEA) to direct substitution .
- Byproduct Formation : Monitor via TLC and optimize solvent (e.g., DMF enhances solubility of intermediates ).
- Catalyst Screening : Test Pd/C or CuI for cross-coupling reactions to improve selectivity .
What are the known biological activities of structurally similar 1,2,4-oxadiazole derivatives, and how might the bromo and cyclopropyl substituents influence activity?
Basic Research Question
- Anticancer/Antiangiogenic Activity : Analogues like 5-(4-fluorophenyl)-3-phenyl-1,2,4-oxadiazole inhibit VEGF signaling (IC = 2.5 µM ).
- Enzyme Inhibition : The bromo group enhances electrophilicity, potentially increasing binding to cholinesterases , while the cyclopropyl group may improve metabolic stability .
- Antioxidant Effects : Electron-withdrawing substituents (e.g., Br) enhance radical scavenging in DPPH assays .
How should researchers handle stability and storage challenges for brominated oxadiazoles?
Basic Research Question
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the C-Br bond .
- Moisture Avoidance : Use desiccants (silica gel) and anhydrous solvents during synthesis .
- Decomposition Monitoring : Track purity via HPLC every 3 months (retention time shifts indicate degradation ).
What analytical methods are recommended for quantifying this compound in biological matrices?
Advanced Research Question
- LC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) with MRM transitions for high sensitivity (LLOQ = 1 ng/mL ).
- Sample Preparation : Protein precipitation with acetonitrile (4:1 v/v) minimizes matrix effects .
- Internal Standards : Deuterated analogues (e.g., d-cyclopropyl) improve accuracy .
How do steric effects from the 2-methylpropyl group influence the compound’s reactivity in substitution reactions?
Advanced Research Question
- Steric Hindrance : The bulky 2-methylpropyl group reduces nucleophilic attack at the oxadiazole C5 position, favoring reactions at the bromine site .
- Kinetic Studies : Compare reaction rates with less hindered analogues (e.g., 5-bromomethyl-3-ethyl derivatives ) to quantify steric contributions.
What are the ethical and safety considerations for handling brominated heterocycles in academic labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
